(2E,5Z)-3-Cyclopentyl-5-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,5Z)-3-Cyclopentyl-5-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a cyclopentyl group, and a fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5Z)-3-Cyclopentyl-5-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one typically involves multiple steps, including the formation of the thiazolidinone ring and the introduction of the various substituents. Common synthetic methods include:
Ullmann-type reactions: These reactions involve the coupling of aryl halides using copper catalysts.
Buchwald–Hartwig cross-couplings: These reactions use palladium catalytic systems to couple aryl halides.
Chan–Lam cross-couplings: These reactions involve the coupling of phenols with arylboronic acids catalyzed by copper.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2E,5Z)-3-Cyclopentyl-5-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
(2E,5Z)-3-Cyclopentyl-5-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its ability to interact with specific molecular targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E,5Z)-3-Cyclopentyl-5-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to various biochemical effects, including the inhibition of enzyme activity or the modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
- Ethyl acetoacetate
Uniqueness
(2E,5Z)-3-Cyclopentyl-5-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for a wide range of modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C28H25FN2O2S |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
(5Z)-3-cyclopentyl-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H25FN2O2S/c29-22-14-10-21(11-15-22)19-33-25-16-12-20(13-17-25)18-26-27(32)31(24-8-4-5-9-24)28(34-26)30-23-6-2-1-3-7-23/h1-3,6-7,10-18,24H,4-5,8-9,19H2/b26-18-,30-28? |
InChI Key |
AGMBEZIXDHKPBU-CIYPEPIYSA-N |
Isomeric SMILES |
C1CCC(C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)/SC2=NC5=CC=CC=C5 |
Canonical SMILES |
C1CCC(C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)F)SC2=NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.